molecular formula C8H11BrN2O B1524301 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1040377-02-3

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B1524301
CAS No.: 1040377-02-3
M. Wt: 231.09 g/mol
InChI Key: WRDSDCYKWVXMRY-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Pyrazole oxides are the major products.

    Reduction Reactions: The major product is 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazole
  • 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole
  • 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-piperidine

Uniqueness

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a bromine atom and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1-(oxan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDSDCYKWVXMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679703
Record name 4-Bromo-1-(oxan-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-02-3
Record name 4-Bromo-1-(oxan-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(oxan-4-yl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The mixture of tetrahydro-2H-pyran-4-yl methanesulfonate (U-2) (1.8 g, 10 mmol), 4-bromo-1H-pyrazole (1.46 g, 10 mmol) and K2CO3(1.4 g, 10 mmol) in DMF (10 mmol) was stirred at 80° C. overnight, then purified by chromatography to afford the title compound (861 mg). MS (m/z): 231 (M+1)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-triazole (0.30 g), toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester (0.52 g), cesium carbonate (1.00 g), and N,N-dimethylformamide (7 mL) was stirred at 60° C. overnight. After cooling to ambient temperature, water was added and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. The residue was triturated with cyclohexane/diethyl ether to afford the title compound as a colorless solid. Yield: 0.26 g (55% of theory); LC (method 3): tR=2.75 min; Mass spectrum (ESI+): m/z=231/233 (Br) [M+H]+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-bromo-1H-pyrazole (1 eq, 3.92 mmol, 0.5 g) is dissolved in dry DMF (5 ml) under an inert atmosphere of nitrogen. The reaction mixture is cooled down to −10° C. and sodium hydride (1 eq, 3.92 mmol, 0.157 g) is added portionwise. After 15 mins at 0° C., the reaction was warmed to R.T and stirred for 30 mins at R.T. A solution of methane sulfonic acid tetrahydro-pyran-4-yl ester (Intermediate B18, step1) (1 eq, 3.92 mmol, 0.5 g) in DMF (5 ml) is added and the reaction mixture is stirred at 95° C. overnight. The reaction mixture is quenched at 0° C. with water and extracted with DCM. This organic portion is washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo. The resulting solid is triturated with MeOH and the solid filtered to afford the title compound; [M+H]+ 231/233.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.157 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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